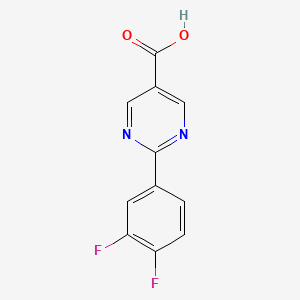

2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid

Description

Contextualization within Pyrimidine (B1678525) Chemistry and Relevant Research Domains

The pyrimidine ring is a fundamental component of nucleic acids (uracil, thymine, and cytosine), rendering it a "privileged scaffold" in drug discovery. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgnih.gov The versatility of the pyrimidine structure allows for modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. nih.gov

The research domains relevant to this compound are extensive. The presence of the pyrimidine core situates it within the ongoing search for modulators of key biological targets, such as kinases and dihydroorotate (B8406146) dehydrogenase. nih.gov Furthermore, the incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com Therefore, research into this compound also falls within the domain of fluorine chemistry and its application in drug design.

Rationale for Investigating 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid

The rationale for synthesizing and investigating 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is multifaceted and grounded in established medicinal chemistry principles. The specific combination of its structural features provides a strong impetus for its study.

The Pyrimidine Core: As a well-established pharmacophore, the pyrimidine ring offers a versatile platform for developing new therapeutic agents. nih.gov

The Carboxylic Acid Group: The carboxylic acid at the 5-position is crucial for forming interactions with biological targets. Studies on related pyrimidine analogs have shown that this group is often essential for significant enzyme inhibition. nih.gov

The 3,4-Difluorophenyl Moiety: The introduction of a difluorinated phenyl ring at the 2-position can significantly influence the compound's electronic properties and its ability to form specific interactions with target proteins. Fluorine substitution can also enhance lipophilicity and metabolic stability. mdpi.com

The combination of these three components in a single molecule makes 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid a compelling candidate for screening in various biological assays, particularly in the search for new anticancer and anti-inflammatory agents. rsc.org

Overview of Prior Research on Related Pyrimidine Carboxylic Acids

While specific research on 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is not extensively published, a wealth of studies on related pyrimidine carboxylic acids provides a valuable frame of reference. Research has demonstrated that derivatives of pyrimidine-5-carboxylic acid can act as potent inhibitors of various enzymes. For instance, analogs of orotic acid (a pyrimidine carboxylic acid) have been investigated as inhibitors of dihydroorotate dehydrogenase, a key enzyme in the pyrimidine biosynthetic pathway and a target for cancer therapy. nih.gov

Structure-activity relationship (SAR) studies on different series of pyrimidine derivatives have consistently highlighted the importance of the substitution pattern on the pyrimidine ring for biological activity. nih.gov For example, the nature of the substituent at the 2-position of the pyrimidine ring has been shown to be a critical determinant of the inhibitory activity of these compounds. The synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been a focus of methodological development to enable the exploration of this chemical space. organic-chemistry.org The biological activities of these related compounds underscore the potential of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid as a subject for further investigation.

Interactive Data Tables

Table 1: Properties of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid

| Property | Value |

| Chemical Formula | C₁₁H₆F₂N₂O₂ |

| Molecular Weight | 236.17 g/mol |

| CAS Number | 1274527-32-0 |

Data sourced from ChemScene. chemscene.com

Table 2: Biological Activities of Structurally Related Pyrimidine Derivatives

| Compound Class | Biological Activity | Research Focus |

| Pyrimidine Analogs | Dihydroorotate Dehydrogenase Inhibition | Anticancer |

| Fluorinated Pyrimidines | Enzyme Inhibition, Cytotoxicity | Anticancer |

| 2-Aryl Pyrimidines | Antifungal, Anticancer | Infectious Diseases, Oncology |

| Pyrimidine Carboxamides | NAPE-PLD Inhibition | Neurological Disorders |

This table provides a summary of activities observed in classes of compounds structurally related to 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid. nih.govmdpi.comacs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O2/c12-8-2-1-6(3-9(8)13)10-14-4-7(5-15-10)11(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPJANCYFXDBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(C=N2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Difluorophenyl Pyrimidine 5 Carboxylic Acid

Retrosynthetic Analysis of the 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows for the logical design of a synthetic route.

The primary disconnection for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is at the carbon-carbon bond between the pyrimidine (B1678525) ring and the difluorophenyl group. This leads to two key synthons: a 2-halopyrimidine-5-carboxylic acid derivative and a (3,4-difluorophenyl)metal species. The corresponding synthetic equivalents for these synthons would be a 2-chloropyrimidine-5-carboxylate ester and (3,4-difluorophenyl)boronic acid, suggesting a Suzuki-Miyaura cross-coupling reaction as a key step.

A further disconnection of the pyrimidine ring itself suggests a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine. Specifically, a three-carbon component bearing the carboxylic acid functionality and 3,4-difluorobenzamidine would be required. This approach is characteristic of classical pyrimidine syntheses like the Pinner synthesis.

Classical Synthetic Routes to 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid

Classical synthetic routes to the target compound typically involve the sequential construction of the pyrimidine core followed by the introduction of the aryl substituent, or vice versa. A common and effective strategy involves the initial synthesis of a functionalized pyrimidine ring, which is then coupled with the difluorophenyl moiety.

Multi-step Reaction Sequences and Yield Optimization Strategies

A representative multi-step synthesis of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is outlined below. This pathway commences with the formation of the pyrimidine-5-carboxylate core, followed by a palladium-catalyzed cross-coupling reaction, and concludes with the hydrolysis of the ester to the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

This intermediate can be prepared through various methods. One common approach involves the condensation of diethyl ethoxymethylenemalonate with urea, followed by chlorination.

Step 2: Suzuki-Miyaura Cross-Coupling

The key carbon-carbon bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction between ethyl 2-chloropyrimidine-5-carboxylate and (3,4-difluorophenyl)boronic acid.

| Parameter | Condition | Effect on Yield |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice is crucial for high yields. |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | The strength and solubility of the base can significantly impact the reaction rate and yield. |

| Solvent | Dioxane/Water, Toluene, DMF | A mixture of an organic solvent and water is often optimal. |

| Temperature | 80-100 °C | Higher temperatures generally favor the reaction, but decomposition can occur if too high. |

Yield optimization in this step involves the careful screening of catalysts, ligands, bases, and solvent systems. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar Suzuki couplings. mdpi.com

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran, followed by acidification. chemguide.co.uk

Isolation and Purification Techniques for Intermediate Compounds

The purity of each intermediate is critical for the success of the subsequent steps. Common purification techniques employed in this synthetic sequence include:

Crystallization: This is often the preferred method for purifying solid intermediates, such as the initial pyrimidine derivative and the final carboxylic acid. The choice of solvent is crucial for obtaining high purity and yield.

Column Chromatography: This technique is widely used to purify the product of the Suzuki-Miyaura coupling reaction. Silica gel is the typical stationary phase, and a mixture of hexanes and ethyl acetate (B1210297) is a common eluent system.

Extraction: Liquid-liquid extraction is used during the work-up of each reaction step to separate the product from inorganic salts and other water-soluble impurities.

Advanced Synthetic Strategies for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods.

Catalytic Approaches and Mechanistic Considerations

The Suzuki-Miyaura coupling is a prime example of a catalytic approach. The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the ethyl 2-chloropyrimidine-5-carboxylate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The desired 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylate is formed, and the palladium(0) catalyst is regenerated.

The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, ligand, and reaction conditions. Modern advancements include the use of highly active palladium pre-catalysts and specialized ligands that can facilitate the reaction at lower temperatures and with lower catalyst loadings.

Another catalytic approach involves the direct C-H arylation of a pyrimidine-5-carboxylic acid derivative. This method avoids the pre-functionalization of the pyrimidine ring with a halogen, thus reducing the number of synthetic steps. However, controlling the regioselectivity of the C-H activation can be challenging.

Green Chemistry Principles and Sustainable Synthetic Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of the synthesis of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, several green approaches can be implemented:

Atom Economy: The Suzuki-Miyaura coupling has a high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous solvents like dioxane and DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key consideration.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Catalysis: The use of highly efficient catalysts at low loadings minimizes waste and the need for extensive purification to remove metal residues.

Solvent-Free Reactions: For certain steps, such as the initial pyrimidine synthesis, solvent-free or "grindstone" chemistry methods can be explored to further reduce solvent waste. google.com

By integrating these principles, the synthesis of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid can be made more sustainable and environmentally friendly.

Process Chemistry and Scalability Assessments

For the industrial production of 2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid, a thorough assessment of the process chemistry is crucial. This involves optimizing reaction conditions, ensuring the safety and efficiency of the process, and minimizing the environmental impact.

Key considerations for scalability include:

Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading (if applicable) is necessary to maximize yield and throughput while minimizing the formation of impurities.

Solvent Selection and Recovery: The choice of solvents should consider factors such as reaction performance, safety, environmental impact, and the ease of recovery and recycling.

Process Safety: A comprehensive safety assessment of the entire process is required, including an evaluation of the thermal stability of reactants and intermediates, as well as the potential for runaway reactions.

Waste Management: The development of a sustainable waste management strategy to handle byproducts and solvent waste is an important aspect of green chemistry and regulatory compliance.

The following table outlines some of the key parameters that would need to be evaluated during a process chemistry and scalability assessment:

| Parameter | Laboratory Scale | Pilot/Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Reaction Vessel | Glass flasks | Glass-lined or stainless steel reactors |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with thermal fluids |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Mixing | Magnetic stirrers | Mechanical agitators |

| Work-up | Separatory funnels, filtration | Centrifuges, filter presses, extraction units |

| Purification | Column chromatography | Recrystallization, distillation |

| Process Control | Manual monitoring | Automated process control systems |

A successful scale-up would require careful consideration and optimization of each of these parameters to ensure a safe, efficient, and economically viable manufacturing process.

Advanced Structural Elucidation and Solid State Characterization of 2 3,4 Difluorophenyl Pyrimidine 5 Carboxylic Acid

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure and understanding the electronic and vibrational states of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic framework of a molecule. For 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, ¹H and ¹³C NMR are primary tools for structural verification. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield in the ¹H NMR spectrum, typically around 12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org Protons on the pyrimidine (B1678525) and difluorophenyl rings would resonate in the aromatic region (approximately 7.0-9.5 ppm).

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals. COSY spectra would reveal proton-proton coupling networks within the difluorophenyl ring, while HSQC would correlate each proton with its directly attached carbon atom. Solid-state NMR could further probe the molecule's structure in its crystalline form, identifying the presence of different polymorphs and providing information on intermolecular proximities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid Predicted values are based on analogous structures and established chemical shift ranges.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (¹H) | Highly deshielded acidic proton, often broad. libretexts.org |

| Pyrimidine (C-H) | ~9.0 - 9.5 (¹H) | Electron-deficient nature of the pyrimidine ring. |

| Difluorophenyl (Ar-H) | ~7.2 - 8.5 (¹H) | Aromatic region, with splitting patterns influenced by fluorine coupling. |

| Carboxylic Acid (C=O) | ~165 - 175 (¹³C) | Typical range for a carboxylic acid carbonyl carbon. libretexts.org |

| Pyrimidine (C) | ~130 - 160 (¹³C) | Characteristic shifts for carbons in a pyrimidine ring. |

| Difluorophenyl (Ar-C) | ~115 - 155 (¹³C) | Aromatic region, with large C-F coupling constants expected for carbons bonded to fluorine. |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman are essential for identifying the functional groups within the molecule. The most prominent feature in the FTIR spectrum of a carboxylic acid is the very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which arises from strong hydrogen bonding in the dimeric form. libretexts.org The C=O stretching vibration of the carboxyl group gives a strong, sharp absorption band around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are usually strong. The symmetric stretching modes of the pyrimidine and difluorophenyl rings would produce characteristic bands in the 1300-1600 cm⁻¹ region. researchgate.net Vibrations involving the C-F bonds are also expected in the 1100-1300 cm⁻¹ range.

Table 2: Key Expected Vibrational Modes for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FTIR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (Very Broad, Strong) libretexts.org | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (Strong, Sharp) libretexts.org | Strong |

| C=N, C=C (Aromatic Rings) | Stretching | 1450-1620 (Medium-Strong) | Strong |

| C-F (Aryl Fluoride) | Stretching | 1100-1300 (Strong) | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 (Medium) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which confirms its elemental composition. For 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid (C₁₁H₆F₂N₂O₂), the calculated monoisotopic mass is 236.0397 g/mol . HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value. escholarship.org

Tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, providing further structural confirmation. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, resulting in a prominent peak at [M-45]⁺. Subsequent fragmentations could involve the loss of fluorine atoms or cleavage of the pyrimidine or phenyl rings.

Table 3: Plausible HRMS Fragmentation Pattern for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid

| m/z (Mass/Charge) | Proposed Fragment | Description |

|---|---|---|

| 236.0397 | [C₁₁H₆F₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 191.0376 | [M - COOH]⁺ | Loss of the carboxylic acid group. libretexts.org |

| 164.0434 | [M - COOH - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |

| 127.0150 | [C₆H₃F₂]⁺ | Fragment corresponding to the difluorophenyl cation. |

X-ray Crystallography of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

A single-crystal X-ray diffraction study would precisely determine the molecular conformation of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid. Key parameters of interest include the dihedral angle between the planes of the pyrimidine and the 3,4-difluorophenyl rings. This angle would indicate the degree of twisting around the central C-C bond, which is influenced by steric hindrance and electronic effects. The analysis would also confirm the planarity of the carboxylic acid group relative to the pyrimidine ring.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing is dictated by a variety of non-covalent intermolecular forces. The most significant interaction is expected to be the strong O-H···N or O-H···O hydrogen bonds involving the carboxylic acid group. Carboxylic acids frequently form centrosymmetric cyclic dimers in the solid state via two O-H···O hydrogen bonds. libretexts.org

In addition to hydrogen bonding, other interactions are likely to play a role in stabilizing the crystal lattice. These include:

Halogen Bonding: The electronegative fluorine atoms on the phenyl ring could act as halogen bond acceptors, potentially interacting with the nitrogen atoms of the pyrimidine ring in neighboring molecules (C-F···N).

C-H···O/F Interactions: Weaker C-H···O or C-H···F hydrogen bonds may also contribute to the cohesion of the crystal lattice, further directing the supramolecular assembly.

A detailed analysis of these interactions is crucial for understanding the material's physical properties and for crystal engineering efforts.

Polymorphism and Co-crystallization Studies

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific research dedicated to the polymorphism and co-crystallization of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid. While the principles of polymorphism—the ability of a solid material to exist in multiple crystalline forms—and co-crystallization—the formation of a crystalline structure containing two or more different molecules in a definite stoichiometric ratio—are fundamental concepts in pharmaceutical and materials science, specific studies investigating these phenomena for the title compound have not been reported.

The lack of published data means that currently, there are no known distinct polymorphic forms of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid that have been isolated and characterized. Consequently, no comparative data on their physicochemical properties, such as melting point, solubility, and stability, is available.

Similarly, the exploration of co-crystals involving 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid has not been documented in the accessible literature. The potential for this compound to form co-crystals with other molecules (co-formers) to modify its physical properties remains an uninvestigated area. Such studies would typically involve screening a range of pharmaceutically acceptable co-formers to identify those that can form stable co-crystalline phases with the target molecule.

Given the absence of experimental research in these areas, no data tables detailing crystallographic parameters, dissolution profiles, or spectroscopic analyses for different solid-state forms of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid can be provided. Further research is required to explore the solid-state landscape of this compound to determine if it exhibits polymorphism or the capacity to form co-crystals, which could have significant implications for its application and performance in various fields.

Computational Chemistry and Molecular Modeling Studies of 2 3,4 Difluorophenyl Pyrimidine 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for investigating the electronic properties and intrinsic reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates that correspond to the lowest energy on the potential energy surface. For pyrimidine (B1678525) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, are standard for achieving accurate structural predictions.

The geometry optimization of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid would reveal critical bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric profile. The difluorophenyl and pyrimidine rings are expected to be largely planar, though some torsion might exist at the bond connecting them. The orientation of the carboxylic acid group is also a key outcome of this analysis. Energy minimization provides the total electronic energy of the molecule in its most stable state, a value crucial for subsequent thermodynamic calculations.

Table 1: Representative Geometric Parameters from DFT Optimization

| Parameter | Description | Typical Value Range (Å or °) |

| C-C (Aromatic) | Bond length within the phenyl and pyrimidine rings | 1.38 - 1.41 |

| C-N (Pyrimidine) | Bond length within the pyrimidine ring | 1.32 - 1.39 |

| C-F | Bond length of the carbon-fluorine bond | 1.34 - 1.36 |

| C-C (Inter-ring) | Bond length connecting the two ring systems | 1.48 - 1.50 |

| C=O (Carboxylic) | Bond length of the carbonyl in the carboxylic acid | 1.20 - 1.23 |

| C-O (Carboxylic) | Bond length of the C-OH in the carboxylic acid | 1.34 - 1.37 |

| ∠C-N-C (Pyrimidine) | Bond angle within the pyrimidine ring | 115 - 128 |

| Dihedral Angle | Torsion angle between the phenyl and pyrimidine rings | 10 - 40 |

Note: The values in this table are representative examples based on similar structures and are for illustrative purposes, as specific computational data for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is not publicly available.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surface (EPS) Mapping

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, the HOMO is likely to be distributed over the electron-rich pyrimidine and difluorophenyl rings, while the LUMO may be localized on the pyrimidine ring and the carboxylic acid group.

The Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-poor). For this molecule, negative potential would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid, suggesting these are likely sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a site for nucleophilic interaction.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential | Energy required to remove an electron | Measures the tendency to become a cation |

| Electron Affinity | Energy released when an electron is added | Measures the tendency to become an anion |

Note: This table describes the significance of various quantum chemical descriptors that would be obtained from a computational study.

Theoretical Spectroscopic Data Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. DFT methods are commonly used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Predicted IR spectra can help in assigning the vibrational modes of the molecule, such as the characteristic stretches of the C=O in the carboxylic acid, the C-F bonds, and the aromatic C-H bonds. Theoretical 1H and 13C NMR chemical shifts can be calculated and correlated with experimental spectra to aid in the structural elucidation and assignment of signals. Time-dependent DFT (TD-DFT) can further be employed to predict the electronic absorption spectra (UV-Visible), providing insights into the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational flexibility, and interactions with its environment.

Conformational Dynamics in Different Solvents and Simulated Biological Environments

MD simulations can be used to explore the conformational landscape of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid in various solvents, such as water or organic solvents. These simulations would reveal how the solvent molecules interact with the compound and influence its preferred shape and flexibility. For instance, in an aqueous environment, water molecules would likely form hydrogen bonds with the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. The dynamics of these interactions and the resulting solvation shell can be analyzed.

In a simulated biological environment, such as a lipid bilayer representing a cell membrane, MD simulations can predict how the molecule partitions and orients itself, which is crucial for understanding its potential bioavailability and transport properties.

Ligand-Protein Interaction Dynamics (if applicable for target systems)

If 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is being investigated as a potential drug candidate that targets a specific protein, MD simulations are invaluable for studying the dynamics of the ligand-protein complex. After an initial binding pose is predicted through molecular docking, an MD simulation can be run to assess the stability of this pose over time.

The simulation can reveal key information such as:

The stability of hydrogen bonds and other non-covalent interactions between the ligand and the protein's active site.

The flexibility of the ligand within the binding pocket.

The role of water molecules in mediating the ligand-protein interaction.

The conformational changes induced in the protein upon ligand binding.

By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the protein target.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as 2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid, and its biological target, typically a protein.

The initial step in understanding the therapeutic potential of 2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid involves identifying its most probable biological targets. In silico screening, particularly inverse virtual screening, is a powerful approach for this purpose. nih.gov This method involves docking the compound against a large library of known protein structures to identify those with the highest binding affinities.

Given the structural features of the pyrimidine core, which is a key component in the building blocks of DNA and RNA, and its presence in numerous bioactive compounds, several protein families are considered potential targets. mdpi.commdpi.com Kinases, cyclooxygenases (COX), and dihydrofolate reductase are among the enzyme families frequently targeted by pyrimidine derivatives. mdpi.comnih.govnih.gov An in silico screening campaign for 2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid would likely prioritize these and other targets implicated in proliferative and inflammatory diseases.

A hypothetical in silico screening result might identify several potential protein targets with significant docking scores, as illustrated in the table below.

| Target Protein | Protein Data Bank (PDB) ID | Docking Score (kcal/mol) | Potential Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Anti-inflammatory, Cancer |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.5 | Cancer |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.2 | Cancer |

| c-Jun N-terminal kinase (JNK1) | 3PZE | -8.9 | Inflammation, Neurodegenerative diseases |

| p38 Mitogen-Activated Protein Kinase | 3S3I | -8.7 | Inflammation, Cancer |

These high-affinity targets would then be subjected to further validation to confirm their biological relevance to the compound's potential therapeutic action.

Following the identification of high-affinity targets, detailed molecular docking studies are performed to elucidate the specific binding mode of 2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid within the active site of these proteins. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

For instance, in the active site of COX-2, the carboxylic acid moiety of the compound is predicted to form crucial hydrogen bonds with key amino acid residues like Arginine and Tyrosine. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues, while the difluorophenyl group may fit into a hydrophobic pocket, further stabilizing the complex.

A summary of the predicted key interactions with a hypothetical target protein is presented below.

| Interacting Residue | Interaction Type | Distance (Å) |

| Arg120 | Hydrogen Bond (with carboxylic acid) | 2.1 |

| Tyr355 | Hydrogen Bond (with pyrimidine nitrogen) | 2.5 |

| Phe518 | π-π Stacking (with pyrimidine ring) | 3.8 |

| Val523 | Hydrophobic Interaction (with difluorophenyl group) | 4.2 |

| Ser353 | Hydrogen Bond (with fluorine atom) | 2.9 |

The precise geometry and nature of these interactions are critical for determining the compound's potency and selectivity as an inhibitor.

Theoretical Bioavailability and Drug-Likeness Assessment (In Silico ADMET Profiling)

In addition to target interaction, the potential of a compound to become a successful drug is heavily dependent on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET profiling provides an early assessment of these properties, helping to identify potential liabilities and guide further optimization. gjpb.deresearchgate.netnih.gov

The drug-likeness of 2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid can be evaluated based on several established rules, most notably Lipinski's Rule of Five. This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A theoretical ADMET profile for 2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid is summarized in the following table.

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Molecular Weight | 252.18 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP | 2.8 | Optimal for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Good oral absorption predicted |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding | ~90% | Moderate to high binding expected |

| Metabolism | ||

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Cytochrome P450 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Excretion | ||

| Primary Route | Renal | Expected to be cleared by the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

Based on this in silico assessment, 2-(3,4-difluorophenyl)pyrimidine-5-carboxylic acid exhibits a favorable drug-like profile with good predicted oral bioavailability and a low likelihood of significant toxicity or adverse drug-drug interactions. These computational findings provide a strong rationale for its further experimental investigation as a potential therapeutic agent.

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies

Design Principles for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid Derivatives

The design of new analogues is guided by established medicinal chemistry principles. Modifications are introduced to optimize interactions with biological targets, such as enzymes or receptors, by altering the molecule's size, shape, electronics, and hydrogen bonding capabilities.

The pyrimidine (B1678525) ring is a versatile scaffold that can be modified at several positions, primarily C2, C4, and C6, to enhance biological activity and physicochemical properties. nih.gov The nitrogen atoms within the ring are crucial for forming hydrogen bonds with target proteins, making the pyrimidine a valuable pharmacophore.

Strategic modifications often involve the introduction of various substituents to explore the chemical space around the core. For instance, in the development of Aurora kinase inhibitors, the pyrimidine scaffold is frequently used, and substitutions are made to optimize interactions within the ATP-binding pocket. acs.org Adding small alkyl groups, such as a methyl group, or amino groups at different positions can significantly alter the compound's binding affinity and selectivity. nih.gov

In some kinase inhibitor designs, the pyrimidine core is appended with groups that can induce specific protein conformations, such as the "DFG-out" conformation in Aurora A kinase, leading to enhanced inhibitory activity. acs.org Another strategy involves fusing the pyrimidine ring with other heterocyclic systems, such as a pyrrolo[2,3-d]pyrimidine, to create more rigid structures with potentially improved target engagement. googleapis.com

Table 1: Examples of Pyrimidine Ring Modifications and Their Rationale

| Modification Position | Example Substituent | Rationale for Modification | Potential Impact |

|---|---|---|---|

| C4 | Amino or substituted amino groups | To introduce additional hydrogen bond donors/acceptors and explore interactions with solvent-exposed regions of the target. | Improved potency and selectivity. |

| C4/C6 | Fusion to a pyrrole (B145914) ring (e.g., pyrrolo[2,3-d]pyrimidine) | To create a more rigid scaffold and mimic the hinge-binding interactions of purines. | Enhanced binding affinity. googleapis.com |

| C2 | Introduction of a thiomethyl group | To modulate lipophilicity and explore specific hydrophobic pockets within the target binding site. googleapis.com | Altered pharmacokinetic profile and potency. |

The 3,4-difluorophenyl group is a critical component of the molecule, often involved in key binding interactions with the target protein. The fluorine atoms can significantly impact the compound's properties by altering its electronic nature, lipophilicity, and metabolic stability. Fluorine substitution can enhance binding affinity through favorable electrostatic or hydrophobic interactions and can block sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Variations on this moiety typically involve:

Changing the Fluorine Pattern: Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,5-difluoro) can probe the sensitivity of the binding pocket to the location of these electronegative groups. This can fine-tune electrostatic interactions with the target.

Introducing Other Halogens: Replacing fluorine with chlorine or bromine can explore the effects of substituent size and polarizability on binding affinity.

Adding Small Alkyl or Methoxy (B1213986) Groups: The introduction of methyl, ethyl, or methoxy groups can explore additional hydrophobic pockets and alter the conformation of the phenyl ring relative to the pyrimidine core.

For example, in the development of certain kinase inhibitors, the precise positioning of fluorine atoms on the phenyl ring is crucial for achieving high potency and selectivity. nih.gov

The carboxylic acid group at the C5 position is a key interaction point, often forming strong hydrogen bonds or ionic interactions with basic residues (like arginine or lysine) in a protein's active site. However, this group can also lead to poor cell permeability and rapid metabolism. Therefore, modifying this group is a common strategy in drug development.

Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can create a prodrug. The ester masks the polar carboxylic acid, improving cell membrane permeability. Inside the cell, esterases can hydrolyze the ester back to the active carboxylic acid. This strategy has been explored for various pyrimidine-based therapeutics. nih.gov

Amidation: Forming a carboxamide is one of the most common modifications. This replaces the carboxylic acid with a group that is still capable of hydrogen bonding but is neutral, which can improve cell permeability and metabolic stability. A wide variety of primary and secondary amines can be used to generate a library of amides, allowing for extensive exploration of the surrounding chemical space. For instance, creating N-methyl or N-ethyl amides is a standard approach. nih.gov

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups known as bioisosteres, such as tetrazoles or hydroxamic acids. These groups can mimic the acidic nature and hydrogen bonding pattern of the carboxylic acid while offering different physicochemical properties, potentially improving oral bioavailability or reducing metabolic liabilities.

Table 2: Common Modifications of the Carboxylic Acid Group

| Modification | Resulting Functional Group | Key Advantage | Example Application |

|---|---|---|---|

| Esterification | -COOR (e.g., -COOCH₃) | Improved cell permeability (prodrug strategy). nih.gov | EGFR/HER2 inhibitors. nih.gov |

| Amidation | -CONR₁R₂ (e.g., -CONHCH₃) | Increased metabolic stability and cell penetration while retaining H-bonding. | EGFR inhibitors. nih.gov |

| Bioisosteric Replacement | Tetrazole, Hydroxamic Acid | Mimics acidity with different physicochemical properties (e.g., pKa, lipophilicity). | General drug design to avoid issues with carboxylic acids. |

Synthetic Methodologies for Key 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid Analogues

The synthesis of derivatives of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid typically starts with the construction of the core pyrimidine ring, followed by functional group modifications. A common route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

For the synthesis of the parent acid, a key step is the reaction of 3,4-difluorobenzamidine with a suitable three-carbon building block that already contains the carboxylate functionality (or a precursor like an ester). For instance, ethyl 2-formyl-3-oxopropanoate can be condensed with the amidine to form the pyrimidine ring. The resulting ester can then be hydrolyzed to the final carboxylic acid.

To create analogues, particularly amides, the synthesized carboxylic acid is activated and then coupled with a desired amine. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or thionyl chloride to form an acyl chloride, which then readily reacts with an amine to form the amide bond.

For example, the synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors involved coupling a pyrimidine-carboxylic acid with various anilines. nih.gov This highlights a general and modular approach to generating a diverse set of analogues for SAR studies.

Combinatorial Chemistry and High-Throughput Synthesis of Derivative Libraries

To efficiently explore the SAR of the 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid scaffold, combinatorial chemistry and high-throughput synthesis techniques are often employed. These methods allow for the rapid generation of large libraries of related compounds by systematically combining different building blocks.

A typical combinatorial approach for this scaffold would involve a multi-well plate format. The core 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid would be dispensed into each well. Then, a diverse set of amines would be added to the wells, along with coupling reagents, to generate a library of amides. This parallel synthesis approach allows for the creation of hundreds or thousands of compounds in a short amount of time. Such libraries can then be screened in high-throughput assays to quickly identify promising candidates and build a comprehensive SAR profile.

Investigation of Molecular Mechanism of Action and Biological Targets in Vitro and Molecular Level

Target Identification and Validation Through Molecular and Biochemical Assays

The initial step in characterizing a novel compound involves identifying its molecular targets. This is typically achieved through a combination of computational predictions and experimental assays. However, no specific targets for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid have been reported.

Enzyme Inhibition Kinetics and Selectivity Profiling

The potential for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid to act as an enzyme inhibitor remains uninvestigated. Standard enzymatic assays would be required to determine if it can modulate the activity of specific enzymes. Such studies would involve measuring reaction rates in the presence of varying concentrations of the compound to determine key kinetic parameters.

Data on Enzyme Inhibition for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid

| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Selectivity Profile |

|---|

Receptor Binding and Activation Studies

Whether 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid interacts with specific cellular receptors is currently unknown. Receptor binding assays, utilizing radiolabeled ligands or other detection methods, would be necessary to ascertain its affinity for various receptors. Subsequent functional assays would then determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Receptor Binding Affinity of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid

| Receptor Target | Binding Affinity (Kd) | Functional Activity |

|---|

Protein-Ligand Interaction Technologies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Direct biophysical methods are crucial for confirming the interaction between a compound and its protein target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics. There are no published studies that have employed these techniques to investigate the binding of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid to any protein.

Intracellular Localization and Distribution Studies in Model Cell Systems

Understanding where a compound accumulates within a cell is key to understanding its mechanism of action. Fluorescence microscopy, using either an intrinsically fluorescent compound or a tagged derivative, is a common method for such studies. The intracellular distribution of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid has not been documented.

Elucidation of Mechanistic Pathways at the Molecular Level

Once a biological target is identified, further research is needed to understand how the interaction with that target affects broader cellular pathways.

Impact on Specific Cellular Biochemical Pathways and Metabolic Processes

The effect of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid on cellular biochemistry and metabolism is an area that requires investigation. Techniques such as metabolomics and phosphoproteomics could reveal changes in cellular signaling and metabolic networks upon treatment with the compound. At present, no such studies have been made publicly available.

Interactions with Macromolecules (e.g., DNA, RNA, Lipids)

The biological activity of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, as a putative inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), is intrinsically linked to its interactions with macromolecules within the cell. These interactions, both direct and indirect, are crucial for its mechanism of action.

Interactions with Lipids:

2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid likely interacts with lipids, primarily in the context of its target enzyme, DHODH. Human DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane. nih.govnih.gov This association with the membrane is critical for its function, as it utilizes the mitochondrial electron transport chain.

Research on other DHODH inhibitors has shown that lipids can play a significant role in modulating inhibitor binding. The binding of inhibitors can involve simultaneous association with detergent molecules that mimic the lipid environment. nih.gov Molecular dynamics simulations have suggested that lipids support the flexible segments of the membrane-binding domain of DHODH, positioning the inhibitor and electron acceptor-binding site away from the membrane surface. nih.gov This indicates that the lipid composition of the inner mitochondrial membrane could influence the efficacy of pyrimidine-based inhibitors like 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid. Studies on other small-molecule inhibitors have also demonstrated that even molecules with moderate hydrophobicity can embed within the glycerol (B35011) region of the phospholipid bilayer, potentially altering membrane structure and dynamics. mdpi.com

Interactions with DNA and RNA:

The interaction of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid with DNA and RNA is primarily indirect, resulting from its inhibitory effect on the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting DHODH, the compound leads to a depletion of the intracellular pool of pyrimidines (uridine, cytidine, and thymidine (B127349) nucleotides), which are essential building blocks for DNA and RNA synthesis. elifesciences.orgelifesciences.org This pyrimidine starvation directly hampers the replication and transcription processes.

Unlike some pyrimidine analogs that can be metabolically activated and incorporated into DNA or RNA, leading to chain termination or dysfunction, the primary mechanism of DHODH inhibitors is to prevent the synthesis of the necessary precursors. nih.govnih.gov This leads to a cessation of DNA replication and RNA transcription, ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that have a high demand for nucleotides. nih.govnih.gov

Molecular Basis of Resistance Development in Model Systems

The emergence of resistance to anticancer agents is a significant challenge in oncology. For inhibitors of the de novo pyrimidine synthesis pathway, including putative DHODH inhibitors like 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, several molecular mechanisms of resistance have been identified in model systems.

One of the primary mechanisms of acquired resistance to DHODH inhibitors is the upregulation of the pyrimidine salvage pathway. frontiersin.orgmdpi.com This pathway allows cells to recycle pyrimidines from the extracellular environment, bypassing the need for de novo synthesis. Key enzymes in the salvage pathway, such as uridine-cytidine kinase (UCK), which phosphorylates uridine (B1682114) and cytidine, can be overexpressed in resistant cells. frontiersin.org For instance, CRISPR-activation screens have identified that sgRNAs targeting UCK2 confer resistance to the DHODH inhibitor BAY 2402234. ashpublications.org

Another identified resistance mechanism involves the upregulation of the trifunctional enzyme carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD). ashpublications.org CAD catalyzes the initial steps of the de novo pyrimidine synthesis pathway, upstream of DHODH. Increased expression or activity of CAD may lead to an accumulation of substrates for DHODH, potentially overcoming the inhibitory effect of the drug. ashpublications.org

Overexpression of the target enzyme, DHODH itself, can also lead to resistance. mdpi.com By increasing the concentration of the target protein, cells can effectively titrate out the inhibitor, requiring higher drug concentrations to achieve the same level of inhibition.

Finally, mutations in the drug-binding site of the target protein can confer resistance, although this is a common mechanism for many targeted therapies, specific mutations conferring resistance to this particular class of pyrimidine inhibitors are still under investigation.

Table 1: Summary of Molecular Resistance Mechanisms to DHODH Inhibitors

| Mechanism of Resistance | Key Molecules Involved | Consequence |

| Upregulation of Pyrimidine Salvage Pathway | Uridine-Cytidine Kinase (UCK/UCK2), Uracil Phosphoribosyltransferase (UPRT), Nucleoside Transporters (e.g., SLC29A1) | Bypasses the block in de novo synthesis by utilizing extracellular pyrimidines. |

| Upregulation of Upstream Enzymes | Carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD) | Increases the substrate pool for DHODH, potentially overcoming competitive inhibition. |

| Target Overexpression | Dihydroorotate Dehydrogenase (DHODH) | Increases the amount of inhibitor required to suppress enzyme activity. |

Quantitative Structure Activity Relationship Qsar and Pharmacophore Modeling

Data Collection, Curation, and Preparation for QSAR Model Development

The foundation of any robust QSAR model is a high-quality dataset. neovarsity.org This process involves gathering a set of structurally related compounds with experimentally determined biological activities, followed by rigorous curation and preparation of the data for modeling. researchgate.netnih.gov

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For a QSAR study on analogs of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, a diverse set of descriptors would be calculated to capture the structural variations within the series. ucsb.edu The goal is to identify which properties are most influential on biological activity. nih.gov

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), water solubility (LogS), and molar refractivity (MR). LogP is particularly important as it relates to a molecule's ability to cross cell membranes.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are critical for understanding electrostatic interactions and reactivity.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Steric Descriptors: These relate to the three-dimensional arrangement of atoms and describe the bulk and shape of the molecule. Properties like molecular volume and surface area fall into this category.

Table 1: Examples of Molecular Descriptors for a Hypothetical Series of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid Analogs

| Compound ID | Modification (R-group) | Molecular Weight (g/mol) | LogP (Physicochemical) | Dipole Moment (Debye) (Electronic) | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 1 | -H (Parent) | 278.20 | 3.15 | 4.8 | 71.7 |

| 2 | -CH₃ | 292.23 | 3.55 | 4.9 | 71.7 |

| 3 | -Cl | 312.65 | 3.86 | 4.5 | 71.7 |

| 4 | -OH | 294.20 | 2.90 | 5.2 | 91.9 |

| 5 | -NH₂ | 293.22 | 2.65 | 5.5 | 97.7 |

Raw biological activity data, often obtained as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, must be standardized for QSAR modeling. These values typically span several orders of magnitude and are not linearly distributed. Therefore, they are converted to a logarithmic scale, such as pIC₅₀ (-log IC₅₀), to create a more suitable distribution for statistical analysis. researchpublish.com Data curation is a critical step to remove inconsistencies and errors that could compromise the quality of the resulting model. researchgate.netnih.gov

Table 2: Standardization of Hypothetical Biological Activity Data

| Compound ID | Biological Activity (IC₅₀ in µM) | Standardized Activity (pIC₅₀) |

|---|---|---|

| 1 | 2.50 | 5.60 |

| 2 | 1.80 | 5.74 |

| 3 | 1.15 | 5.94 |

| 4 | 5.20 | 5.28 |

| 5 | 7.80 | 5.11 |

QSAR Model Development and Validation

Once the data is prepared, the next step is to develop a mathematical model that relates the selected molecular descriptors (independent variables) to the standardized biological activity (dependent variable). neovarsity.org

Several statistical techniques can be employed to generate the QSAR equation:

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the activity to a small number of non-correlated descriptors. nih.gov

Partial Least Squares (PLS): PLS is a more advanced method that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other (multicollinearity). acs.orgjournalwjbphs.com

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity, often leading to more predictive models. nih.govnih.gov

A hypothetical MLR equation for analogs of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid might look like: pIC₅₀ = 0.8 * LogP - 0.5 * DipoleMoment + 0.01 * TPSA + 2.5

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential. researchgate.net

Internal Validation: This process assesses the robustness and stability of the model using the training data set. A common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.6 is generally considered indicative of a robust model. journalwjbphs.com

External Validation: This involves using the model to predict the activity of a separate "test set" of compounds that were not used in model development. acs.org The predictive ability is measured by the predictive R² (R²pred). A high R²pred value indicates that the model generalizes well to new data. researchgate.net

Applicability Domain (AD): The AD defines the chemical space in which the model's predictions are reliable. It ensures that the model is only used to predict the activity of compounds that are similar to those in the training set. researchgate.net

Table 3: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Description | Acceptable Value | Hypothetical Model Value |

|---|---|---|---|

| R² | Coefficient of determination (goodness-of-fit) | > 0.8 | 0.89 |

| q² | Cross-validation coefficient (internal predictivity) | > 0.6 | 0.75 |

| R²pred | Predictive R² for the external test set (external predictivity) | > 0.6 | 0.82 |

Pharmacophore Model Generation and Validation

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr Pharmacophore modeling is used to identify these key features and can guide virtual screening to discover new, structurally diverse compounds with the desired activity. columbiaiop.ac.innih.gov

For a series of active analogs of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, a ligand-based pharmacophore model would be generated. researchgate.net This involves aligning the 3D structures of several highly active compounds to identify common chemical features responsible for their activity. nih.gov

Key pharmacophoric features include:

Hydrogen Bond Acceptor (HBA)

Hydrogen Bond Donor (HBD)

Aromatic Ring (AR)

Hydrophobic (HY) feature

Positive/Negative Ionizable feature

Based on the structure of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, a hypothetical pharmacophore model might include an aromatic ring feature for the difluorophenyl group, hydrogen bond acceptors on the pyrimidine (B1678525) nitrogens and the carboxylic acid's carbonyl oxygen, a hydrogen bond donor on the carboxylic acid's hydroxyl group, and a hydrophobic region.

Validation of a pharmacophore model is crucial to ensure it can distinguish between active and inactive compounds. nih.gov This is often done using a test set of known active and inactive molecules. Statistical metrics like the Güner-Henry (GH) score and Enrichment Factor (EF) are calculated to assess the model's quality. A GH score greater than 0.7 indicates a very good model. nih.gov

Table 4: Features of a Hypothetical Pharmacophore Model for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid Analogs

| Pharmacophoric Feature | Count | Location on Scaffold |

|---|---|---|

| Aromatic Ring (AR) | 1 | 3,4-Difluorophenyl ring |

| Hydrogen Bond Acceptor (HBA) | 3 | Pyrimidine Nitrogens, Carboxyl Oxygen |

| Hydrogen Bond Donor (HBD) | 1 | Carboxyl Hydrogen |

| Hydrophobic (HY) | 1 | Phenyl ring region |

Identification of Essential Pharmacophoric Features and Their Spatial Relationships

Information regarding the essential pharmacophoric features and their spatial relationships for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is not available in published research. Such a study would typically involve identifying key molecular features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for the compound's biological activity, and mapping their three-dimensional arrangement.

Ligand-Based and Structure-Based Pharmacophore Modeling Approaches

There are no documented ligand-based or structure-based pharmacophore modeling studies specifically for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid. A ligand-based approach would derive a pharmacophore model from a set of active molecules, while a structure-based approach would utilize the three-dimensional structure of the biological target in complex with a ligand.

Application of QSAR and Pharmacophore Models in Virtual Screening and Lead Optimization

As no QSAR or pharmacophore models have been published for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, there are no reports of their application in virtual screening or lead optimization for this specific compound. Such models, if developed, could be instrumental in identifying novel, potent, and selective analogs by screening large compound libraries and guiding the rational design of improved derivatives.

Patent Landscape and Intellectual Property Analysis Academic Perspective

Overview of Existing Patent Literature Pertaining to Pyrimidine (B1678525) Carboxylic Acids

The pyrimidine core is a foundational scaffold in medicinal chemistry, leading to a vast and diverse patent landscape. Pyrimidine derivatives are known to possess a wide array of biological activities, making them attractive targets for drug discovery and development. A review of the patent literature reveals that pyrimidine carboxylic acids and their derivatives are claimed for numerous therapeutic and commercial applications.

Patents in this area cover a broad spectrum of uses, including:

Anticancer Agents: A significant portion of patents focuses on pyrimidine derivatives as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. These compounds are designed to interfere with cell cycle progression and signaling pathways that are often dysregulated in cancer cells. gsconlinepress.comgoogleapis.com

Antiviral and Antibacterial Agents: The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA makes it a key component in the design of antiviral and antibacterial drugs. jacsdirectory.com Patented compounds often act by inhibiting viral replication or essential bacterial enzymes. jacsdirectory.com

Anti-inflammatory and Analgesic Drugs: Certain pyrimidine-5-carboxylic acid derivatives have been patented for their antiphlogistic, analgesic, and antirheumatic properties. google.com

Herbicides: Beyond pharmaceuticals, the patent literature also includes 2-substituted-6-amino-4-pyrimidinecarboxylic acids and their derivatives for use as herbicides, demonstrating the versatility of this chemical class in agriculture. google.com

Other Therapeutic Areas: Patents also describe pyrimidine derivatives as acid pump antagonists for treating gastroesophageal reflux disease (GERD) nih.gov, antimalarials jacsdirectory.com, and agents for managing central nervous system disorders.

The patented structures are often characterized by specific substitution patterns on the pyrimidine ring, which are crucial for their claimed activity and novelty. The carboxylic acid group at the 5-position is a common feature, often serving as a key interaction point with biological targets or as a handle for further chemical modification into esters or amides. The substituent at the 2-position, such as an aryl group, is frequently varied to modulate potency, selectivity, and pharmacokinetic properties. The table below summarizes some of the key therapeutic applications and corresponding patent examples for pyrimidine derivatives.

| Therapeutic/Commercial Application | General Structure/Class | Example Patent Reference |

|---|---|---|

| Herbicides | 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids | US7300907B2 google.com |

| Anti-inflammatory/Analgesic | 4-Anilino-pyrimidine-5-carboxylic acids | US3523119A google.com |

| Anticancer (CDK Inhibitors) | Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives | US Patent 9,994,598 googleapis.com |

| Anticancer (EGFR Inhibitors) | 5-Trifluoromethylpyrimidine derivatives | (Literature Reference) nih.gov |

| Cardiovascular (P2YADP Antagonists) | Triazolo[4,5-d]pyrimidine compounds with aryl side chains | US6525060B1 google.com |

| Gastrointestinal (Acid Pump Antagonists) | Substituted pyrimidine derivatives | (Literature Reference) nih.gov |

Analysis of Novelty, Inventive Step, and Commercial Potential for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid and its Analogues

The intellectual property potential of a specific molecule like 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid hinges on three key patentability criteria: novelty, inventive step (or non-obviousness), and industrial applicability.

Novelty: For a compound to be novel, it must not have been previously disclosed to the public in any form (e.g., in a patent, scientific journal, or public presentation) before the date of filing a patent application. While the core "2-aryl-pyrimidine-5-carboxylic acid" is well-known, the novelty of the specific compound 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS 1274527-32-0) chemscene.com would depend on whether this exact structure has been previously described. The presence of the 3,4-difluorophenyl moiety is a key distinguishing feature. Patents for related compounds often feature fluorinated phenyl groups, such as in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with a 2,5-difluorophenyl group nih.gov or triazolo[4,5-d]pyrimidine compounds with a 3,4-difluorophenylcyclopropyl group. google.com The existence of these patents suggests that while fluorinated phenyl groups are utilized in the art, the specific combination in the title compound could still be novel if not explicitly disclosed.

Inventive Step: The inventive step requires that the invention is not obvious to a person skilled in the art, considering the existing knowledge. Even if the compound is novel, it may be considered obvious if it is a simple and predictable variation of a known compound. To establish an inventive step for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid, one would typically need to demonstrate unexpected or surprising properties. For example:

Enhanced Potency or Selectivity: The 3,4-difluoro substitution might lead to a significant and unpredictable increase in biological activity against a specific target compared to non-fluorinated or mono-fluorinated analogues.

Improved Pharmacokinetic Profile: The compound might exhibit unexpectedly better absorption, distribution, metabolism, and excretion (ADME) properties, such as increased metabolic stability or oral bioavailability, due to the fluorine atoms.

Novel Mechanism of Action: The compound might possess a different or unforeseen biological activity compared to structurally similar pyrimidine carboxylic acids.

The legal and scientific argument for an inventive step often relies on comparative data showing these unexpected advantages. The sheer number of possible substituents on a pyrimidine ring can be vast, and simply selecting one combination from millions of possibilities is not in itself inventive without a surprising effect. jpaa.or.jp

Commercial Potential: The commercial potential of 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic acid is directly linked to its biological activity and the unmet medical or industrial need it addresses. The broad therapeutic relevance of pyrimidine derivatives suggests significant potential. gsconlinepress.comjacsdirectory.comnih.govnbinno.com Given that structurally related compounds have shown promise as anticancer, anti-inflammatory, and antiviral agents, this molecule could be a valuable lead compound. The presence of fluorine atoms can enhance properties like metabolic stability and binding affinity, which are highly desirable in drug candidates. vulcanchem.com The commercial viability would depend on rigorous preclinical and clinical testing to establish a clear therapeutic benefit and safety profile.

The table below outlines the key considerations for the patentability of the target compound.

| Criterion | Analysis for 2-(3,4-Difluorophenyl)pyrimidine-5-carboxylic Acid | Evidence Required for a Strong Patent Application |

|---|---|---|

| Novelty | Depends on prior art search. The exact structure may not have been previously disclosed, even if the core and substituents are known in other combinations. | A thorough search of chemical databases (e.g., CAS SciFinder, PubChem) and patent databases (e.g., WIPO, USPTO) showing no prior disclosure of the specific molecule. nih.gov |

| Inventive Step | Requires demonstrating unexpected properties. The combination of the 3,4-difluoro pattern on the phenyl ring at the 2-position of a pyrimidine-5-carboxylic acid must provide a non-obvious advantage. | Comparative data showing superior potency, selectivity, or pharmacokinetic properties against closely related, known compounds (e.g., non-fluorinated, mono-fluorinated, or isomeric analogues). |

| Commercial Potential | High, given the proven track record of pyrimidine derivatives in diverse therapeutic areas such as oncology, infectious diseases, and inflammation. nih.gov Fluorination is a common strategy to improve drug-like properties. | Strong in vitro and in vivo efficacy data in a relevant disease model. Favorable preliminary ADME/Tox profile. Identification of a clear clinical or agricultural need. |

Strategic Considerations for Academic Patenting and Collaborative Research

For academic researchers, the transition from a laboratory discovery to a patented invention requires careful strategic planning. The decision to patent should align with the long-term goals of the research group and the university's technology transfer objectives.

Strategic Considerations for Academic Patenting:

Timing of Disclosure: A critical rule in patent law is that a patent cannot be obtained for an invention that has been publicly disclosed. Academics must be cautious about publications, conference presentations, and even informal discussions before a patent application is filed.

Defining the Invention: The scope of the patent claims is crucial. A narrow claim on a single compound provides limited protection, while a broader "Markush" claim covering a genus of related compounds can offer more robust intellectual property protection against competitors designing around the initial discovery.

Assessing Commercial Value: Not every novel compound warrants the significant cost of patenting. Academic institutions must assess the potential market, the strength of the inventive step, and the likelihood of finding a commercial partner to license the technology.

Collaborative Research and IP Management: Drug discovery is increasingly a collaborative effort, often involving academic labs, contract research organizations (CROs), and pharmaceutical companies. These collaborations can accelerate research but also introduce complexities in managing intellectual property.

Clear Agreements: Before any collaborative work begins, a formal agreement (e.g., a Collaborative Research Agreement) should be established. This agreement must clearly define the scope of the research, the contributions of each party, and, most importantly, the ownership and licensing rights to any resulting intellectual property.

Inventorship vs. Authorship: It is essential to understand the legal distinction between inventorship on a patent and authorship on a scientific paper. Inventorship is a legal determination based on who conceived of the invention as defined in the patent claims. Incorrectly naming inventors can invalidate a patent.

Open Science vs. Commercialization: Academic research thrives on openness and publication, while commercialization relies on a period of exclusivity granted by patents. A successful collaboration requires balancing these interests, for example, by agreeing to delay publication until after a patent application has been filed.